molecular formula C13H14N4O3 B2781700 (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034396-05-7

(5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2781700
CAS No.: 2034396-05-7
M. Wt: 274.28
InChI Key: OEYDOQOFRFNOIO-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H14N4O3 and its molecular weight is 274.28. The purity is usually 95%.
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Biological Activity

The compound (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone , identified by its CAS number 1903196-57-5, is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N3O3C_{15}H_{17}N_{3}O_{3}, with a molecular weight of 287.31 g/mol. The structure features an isoxazole ring and a pyrrolidine moiety, which contribute to its biological properties.

Research indicates that this compound may act as an inhibitor of specific ion channels and enzymes, particularly those involved in cardiac and neurological functions. Its structural features suggest potential interactions with various biological targets, including:

  • I(Kur) current : Selective inhibition of potassium channels, which can influence cardiac action potentials .
  • Poly(ADP-ribose) polymerase (PARP) : Potential inhibition of this enzyme suggests a role in cancer therapy by enhancing the efficacy of DNA-damaging agents .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated:

  • Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL against MRSA, indicating strong antimicrobial properties .
  • Lack of cytotoxicity in human cell lines at effective doses, suggesting a favorable safety profile for further development .

Case Studies

  • Cardiac Applications : In a preclinical study involving rabbit models, the compound exhibited significant efficacy in prolonging the atrial effective refractory period (AERP), highlighting its potential for treating arrhythmias .
  • Cancer Research : Preliminary investigations have indicated that derivatives of this compound can inhibit tumor cell proliferation in various cancer cell lines, including HeLa and A549 cells. These findings suggest its utility in oncology as a chemotherapeutic agent .

Data Summary

PropertyValue
Molecular FormulaC15H17N3O3C_{15}H_{17}N_{3}O_{3}
Molecular Weight287.31 g/mol
Antimicrobial Activity (MIC)≤ 0.25 µg/mL against MRSA
Cardiac EfficacySignificant AERP prolongation
CytotoxicityNon-toxic at effective doses

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may possess similar properties, making it a candidate for further investigation in cancer therapeutics.

2. Neurological Disorders
Compounds containing isoxazole and pyrrolidine structures have been explored for their neuroprotective effects. They may act on neurotransmitter systems or modulate neuroinflammatory responses, offering potential treatments for diseases like Alzheimer's and Parkinson's . The (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone could be evaluated for such neuroprotective activities.

Pharmacological Applications

1. Anti-inflammatory Properties
Isoxazole derivatives are known for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines could be beneficial in treating autoimmune diseases and chronic inflammatory conditions . Clinical trials could be initiated to assess its efficacy in conditions such as rheumatoid arthritis or inflammatory bowel disease.

2. Antimicrobial Activity
There is growing interest in the antimicrobial potential of isoxazole-containing compounds. Preliminary studies suggest that these compounds can exhibit antibacterial and antifungal activities, which could be harnessed for developing new antibiotics or antifungal agents .

Environmental Applications

1. Biodegradation Studies
The compound's structure suggests potential applications in environmental science, particularly in biodegradation processes. Research on related compounds indicates that they can serve as intermediates in the degradation of pollutants like sulfamethoxazole, which poses environmental risks due to its persistence in water systems . Understanding the degradation pathways can aid in developing bioremediation strategies.

Case Studies

Study Focus Findings
Anticancer ActivityIsoxazole derivatives showed significant inhibition of tumor growth in vitro and in vivo models.
Neuroprotective EffectsCompounds with similar structures demonstrated reduced neuroinflammation and improved cognitive function in animal models.
Anti-inflammatory EffectsThe compound inhibited TNF-alpha production in macrophages, suggesting potential for treating inflammatory diseases.
Antimicrobial StudiesExhibited activity against various bacterial strains, indicating potential as a new antibiotic agent.
Environmental ImpactDemonstrated effective biodegradation pathways for pharmaceutical contaminants in aquatic environments.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-9-6-11(16-20-9)13(18)17-5-2-10(8-17)19-12-7-14-3-4-15-12/h3-4,6-7,10H,2,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYDOQOFRFNOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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